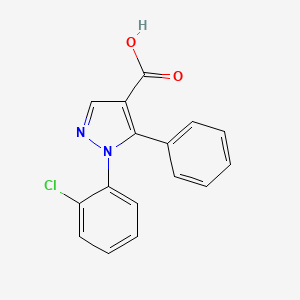
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (PCP-P) is a compound that is widely used in the field of organic synthesis and has been studied for its potential applications in scientific research. PCP-P is an organic compound that belongs to the group of heterocyclic compounds, which are characterized by the presence of at least two different elements in their ring structure. PCP-P is an important building block in organic synthesis due to its versatile reactivity and its ability to form stable bonds with different functional groups. PCP-P has a wide range of applications in the field of pharmaceuticals, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Potential in Nonlinear Optics
1H-Pyrazole-4-carboxylic acid derivatives have shown promise in the field of nonlinear optics. For instance, novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity. These compounds, particularly those with carboxylic acid group and ester substituent, exhibited significant nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).
Antifungal Activity
Derivatives of 1H-Pyrazole-4-carboxylic acid have been explored for their antifungal properties. A study synthesized 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives and found significant antifungal activity against various fruit and crop disease fungi. These compounds also showed potent inhibitory effects on SDH enzymes, indicating their potential in practical applications for crop protection (Liu et al., 2020).
Structural and Spectral Studies
The structural and spectral properties of 1H-Pyrazole-4-carboxylic acid derivatives are also a subject of research. These studies often involve detailed analysis using techniques like X-ray crystallography, NMR, FT-IR spectroscopy, and theoretical calculations. Such investigations provide insights into the molecular structure and potential applications of these compounds in various fields (Kumarasinghe et al., 2009).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those of 1H-Pyrazole-4-carboxylic acid, are crucial for expanding their applications in various domains. Research in this area includes developing new synthetic routes and methods for obtaining these compounds with high yield and purity (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-4-5-9-14(13)19-15(11-6-2-1-3-7-11)12(10-18-19)16(20)21/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXJMEIQENQNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
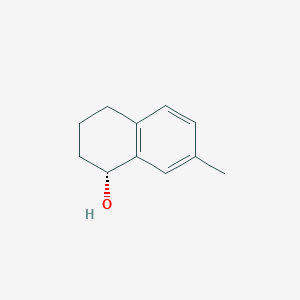

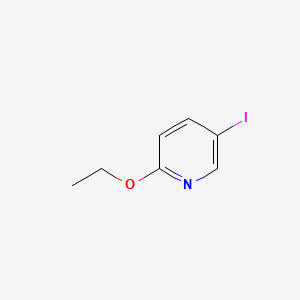
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

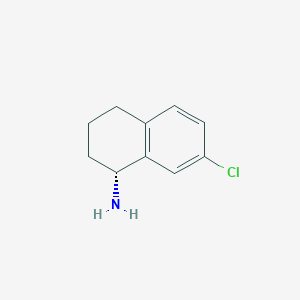

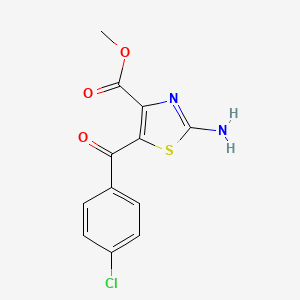
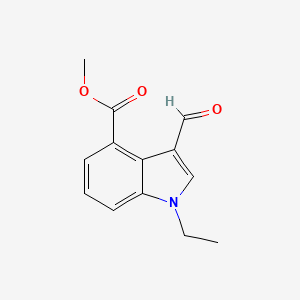
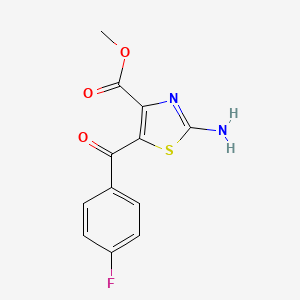

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)
